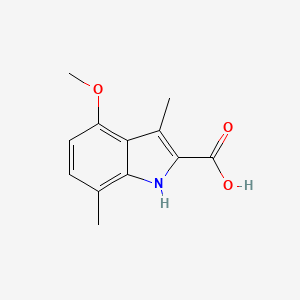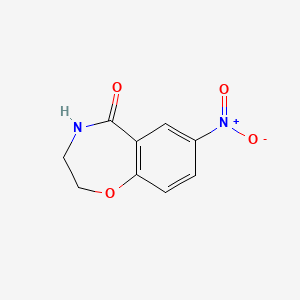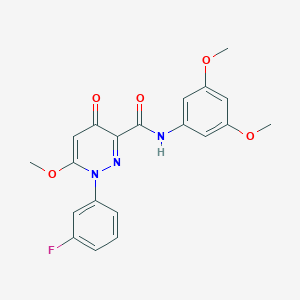
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered ring heterocycles containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the Ugi-azide reaction, which involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source under mild conditions . This reaction can be carried out in various solvents, including water, using catalysts such as tetradecyltrimethylammonium bromide to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide may involve large-scale Ugi-azide reactions in continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexyl and cyclopentyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the tetrazole ring.
科学的研究の応用
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their bioisosterism with carboxylic acids and amides, making them valuable in drug design for enhancing metabolic stability and bioavailability.
Materials Science: Tetrazoles are used in the development of high-energy materials, such as explosives and propellants, due to their high nitrogen content and stability.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids and amides, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to therapeutic effects in medicinal applications.
類似化合物との比較
Similar Compounds
- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-[(7-methyltetrazolo[1,5-a]quinolin-4-yl)methyl]cyclopentanamine
- 1,5-Disubstituted Tetrazoles
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide is unique due to its specific combination of cyclohexyl and cyclopentyl groups attached to the tetrazole ring. This structural arrangement can confer distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c22-16(11-10-13-6-4-5-7-13)17-12-15-18-19-20-21(15)14-8-2-1-3-9-14/h13-14H,1-12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPFYFBQBLKZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)
![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)


![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)


![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)
